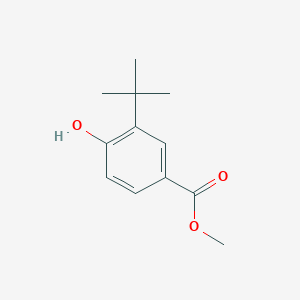
3-Chloro-4-(2-ethyl-1-piperidinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2-ethyl-1-piperidinyl)aniline, otherwise known as 3-CEPA, is an aromatic amine compound belonging to the piperidine family. It is a colorless to pale yellow liquid with a molecular weight of 199.6 g/mol and a melting point of -25°C. 3-CEPA is a versatile compound that has been used in a wide range of scientific research applications, from drug design and development to biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
Acid-Base Bifunctional Ionic Liquids in Synthesis : A study conducted by Zhang et al. (2010) explored the catalytic efficiency of acid-base bifunctional ionic liquids, particularly 1-(2-(1′-piperidinyl)ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), in the reaction between aniline and dimethyl carbonate (DMC). This reaction yields methyl-N-methyl-N-phenylcarbamate with a 72% success rate, highlighting the catalyst's ability to activate both reactants through its acidic and basic sites. The study leverages density functional theory (DFT) calculations to elucidate the structural and charge properties of [PEmim]PbCl3, revealing its role in increasing the electrophilicity of DMC and the nucleophilicity of aniline (Zhang et al., 2010).
Polymerization and Material Science
Ligand-Initiated Ring-Opening Polymerization : Liu and Ma (2014) synthesized a series of mononuclear aluminum dimethyl complexes with bidentate N-[2-(1-piperidinyl)benzyl]anilino or N-(2-morpholinobenzyl)anilino ligands. These complexes were effectively used in the ring-opening polymerization (ROP) of rac-lactide, producing poly(lactic acid) (PLA) with narrow molecular weight distributions. The study showcases the potential of these complexes in polymer synthesis, with the bidentate ligands systematically end-capping the polymer products, demonstrating the control over polymerization processes and the ability to modify polymer properties (Liu & Ma, 2014).
Medicinal Chemistry Applications
Antiproliferative Activity : Aeluri et al. (2012) reported on the synthesis and evaluation of polysubstituted tetrahydropyridines (THPs) and piperidin-4-one-3-carboxylates for their anticancer activity. The synthesis is conducted via a one-pot multicomponent reaction, followed by acidic conditions to convert the THPs to the corresponding piperidin-4-one-3-carboxylates. Some of these compounds demonstrated significant anticancer activity, highlighting the therapeutic potential of piperidine derivatives in cancer treatment (Aeluri et al., 2012).
Eigenschaften
IUPAC Name |
3-chloro-4-(2-ethylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJCWRHGMCYMLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-ethyl-1-piperidinyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)




![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)




